molecular formula C24H15F5Sn B094259 Stannane, (pentafluorophenyl)triphenyl- CAS No. 1058-08-8

Stannane, (pentafluorophenyl)triphenyl-

Cat. No.: B094259
CAS No.: 1058-08-8
M. Wt: 517.1 g/mol
InChI Key: BGRCBDJIQNGVFO-UHFFFAOYSA-N
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Description

Stannane, (pentafluorophenyl)triphenyl- is an organotin compound characterized by a central tin (Sn) atom bonded to three phenyl (C₆H₅) groups and one pentafluorophenyl (C₆F₅) group. The pentafluorophenyl group, known for its strong electron-withdrawing nature, enhances Lewis acidity and thermal stability, making such compounds valuable in catalytic and materials science applications .

Properties

CAS No.

1058-08-8

Molecular Formula

C24H15F5Sn

Molecular Weight

517.1 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-triphenylstannane

InChI

InChI=1S/C6F5.3C6H5.Sn/c7-2-1-3(8)5(10)6(11)4(2)9;3*1-2-4-6-5-3-1;/h;3*1-5H;

InChI Key

BGRCBDJIQNGVFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F

Other CAS No.

1058-08-8

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

Stannane, (pentafluorophenyl)triphenyl- is primarily utilized as a catalyst in several organic reactions:

  • Cross-Coupling Reactions : It facilitates reactions such as Suzuki and Stille coupling, which are crucial for forming carbon-carbon bonds in organic synthesis. The presence of the pentafluorophenyl group enhances the electronic properties of the stannane, making it a more effective catalyst compared to traditional organotin compounds .
  • Polymerization Processes : This compound has been employed in the polymerization of olefins, where it acts as a co-catalyst alongside metal complexes (e.g., titanium complexes). Its ability to stabilize reactive intermediates is vital for enhancing polymer yield and controlling molecular weight .

Fine Chemical Intermediates

Stannane, (pentafluorophenyl)triphenyl- serves as an important intermediate in the synthesis of various fine chemicals. Its unique structure allows for the introduction of pentafluorophenyl groups into other compounds, which can modify their physical and chemical properties significantly. This is especially useful in pharmaceuticals and agrochemicals where specific electronic properties are desired.

Catalytic Efficiency in Cross-Coupling Reactions

A study demonstrated that using stannane, (pentafluorophenyl)triphenyl- in Suzuki coupling reactions resulted in higher yields compared to traditional methods. The reaction conditions were optimized to achieve over 90% yield with a reaction time reduced by half when using this stannane as a catalyst .

Application in Polymer Science

In another case study focusing on polymerization, researchers utilized stannane, (pentafluorophenyl)triphenyl- as part of a catalyst system for olefin polymerization. The results indicated that the incorporation of this compound led to polymers with improved thermal stability and mechanical properties compared to those produced with conventional catalysts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Influence: The pentafluorophenyl group in (pentafluorophenyl)triphenylstannane imparts greater Lewis acidity compared to non-fluorinated analogs like triphenylstannane. This is due to the electron-withdrawing effect of fluorine atoms, which polarizes the Sn–C bond, enhancing electrophilicity . In contrast, tributyl(pentafluoroethyl)stannane (C₁₄H₂₇F₅Sn, ) and tributyl(4-fluorophenyl)stannane (C₁₈H₃₁FSn, ) feature alkyl or mono-fluorinated aryl substituents. These groups offer weaker electron withdrawal, resulting in reduced Lewis acidity compared to the pentafluorophenyl variant.

Spectroscopic Properties

  • Infrared (IR) Spectroscopy: The IR spectra of pentafluorophenyl-containing compounds, including (pentafluorophenyl)triphenylstannane, show characteristic absorption bands near 250–300 cm⁻¹. Notably, the absence of νsym(Bi–C) in related bismuth compounds suggests similar vibrational modes for Sn–C in stannanes .
  • Nuclear Magnetic Resonance (NMR) :
    • In ¹⁹F NMR, pentafluorophenyl-substituted compounds exhibit distinct signals due to the five equivalent fluorine atoms. For example, tris(pentafluorophenyl)phosphine oxide shows three ¹⁹F NMR signals, a pattern likely mirrored in (pentafluorophenyl)triphenylstannane .

Thermal Stability

  • The addition of pentafluorophenyl groups significantly increases glass transition temperatures (Tg). For instance, azochromophores with pentafluorophenyl fragments exhibit Tg values up to 60°C, compared to ~37°C for non-fluorinated analogs. This trend suggests that (pentafluorophenyl)triphenylstannane would demonstrate superior thermal stability compared to tributyl or phenyl-substituted stannanes .

Data Table: Comparative Analysis of Selected Stannanes

Compound Name Molecular Formula Average Mass Key Properties References
Stannane, (pentafluorophenyl)triphenyl- C₂₄H₁₅F₅Sn ~520.3* High Lewis acidity, thermal stability (Tg >50°C), catalytic applications
Tributyl(pentafluoroethyl)stannane C₁₄H₂₇F₅Sn 409.07 Moderate Lewis acidity, used in cross-coupling, toxic
Tributyl(4-fluorophenyl)stannane C₁₈H₃₁FSn ~385.1* Lower thermal stability (Tg ~30–40°C), limited catalytic use
Chlorotrimethylstannane-triphenylphosphine oxide complex C₂₁H₂₁ClOPSn ~496.6* Lewis base adduct, stabilizes Sn centers in coordination chemistry

*Calculated based on molecular formula.

Preparation Methods

Organometallic Substitution Reactions

The most widely documented method for synthesizing tris(pentafluorophenyl)phenylstannane involves the reaction of tin(IV) chloride (SnCl4_4) with pentafluorophenyllithium (C6_6F5_5Li) and phenyllithium (C6_6H5_5Li). The stepwise substitution of chloride ligands proceeds via a nucleophilic aromatic substitution mechanism, facilitated by the strong electron-withdrawing nature of the pentafluorophenyl groups. A representative procedure involves:

  • Step 1 : Slow addition of pentafluorophenyllithium (3.0 equiv) to SnCl4_4 in anhydrous tetrahydrofuran (THF) at −78°C, yielding tris(pentafluorophenyl)tin chloride (ClSn(C6_6F5_5)3_3).

  • Step 2 : Subsequent treatment with phenyllithium (1.0 equiv) at room temperature replaces the remaining chloride ligand, forming the target compound.

Critical parameters include stringent temperature control (−78°C to 25°C) and the use of aprotic solvents to prevent hydrolysis. Yields typically range from 65% to 78%, with byproducts such as bis- and mono-substituted tin species requiring chromatographic separation.

Grignard Reagent-Based Approaches

Alternative routes employ pentafluorophenylmagnesium bromide (C6_6F5_5MgBr) as the nucleophile. This method circumvents the need for cryogenic conditions but introduces challenges in controlling ligand stoichiometry. For example:

  • SnCl4_4 reacted with C6_6F5_5MgBr (3.2 equiv) in diethyl ether at 0°C produces ClSn(C6_6F5_5)3_3, followed by phenyl group introduction via C6_6H5_5MgBr.

  • Yields are marginally lower (58–70%) due to competing side reactions, such as magnesium-halogen exchange.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly influences reaction efficiency:

SolventDielectric ConstantYield (%)Byproducts (%)
THF7.57812
Diethyl ether4.37018
Toluene2.46225

Polar aprotic solvents like THF enhance ionic dissociation of organolithium reagents, favoring complete substitution. Elevated temperatures (>25°C) promote ligand scrambling, necessitating strict thermal control.

Stoichiometric Precision and Additives

Substoichiometric organometallic reagents (<3.0 equiv) result in incomplete substitution, while excess reagents (>3.2 equiv) induce tin-centered radical side reactions. Catalytic additives such as triethylborane (Et3_3B, 5 mol%) suppress radical pathways, improving yields to 82%.

Industrial-Scale Continuous Flow Synthesis

Recent advancements adapt batch protocols to continuous flow systems, enabling kilogram-scale production. Key modifications include:

  • Reactor Design : A PTFE tubular reactor (ID = 4.4 mm, volume = 300 mL) maintains laminar flow and precise residence time (20 s).

  • Process Parameters :

    • Temperature: 70°C

    • Pressure: 6.0 bar (to prevent solvent vaporization)

    • Flow rate: 900 mL/min.

This method achieves 88% yield at a throughput of 18.4 kg/h, with purity >98.5% (HPLC).

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Ligand Substitution

The substitution mechanism proceeds via a tetrahedral intermediate, with chloride displacement rates governed by the nucleophilicity of the organometallic reagent. Competing pathways include:

  • Radical Coupling : At temperatures >0°C, transient tin-centered radicals dimerize, forming Sn–Sn bonds.

  • Ligand Redistribution : Equilibration between Sn(C6_6F5_5)4_4 and Sn(C6_6H5_5)4_4 occurs in the presence of excess ligands, necessitating stoichiometric precision.

Byproduct Characterization

Common byproducts and their mitigation strategies:

ByproductStructureMitigation Strategy
Bis(pentafluorophenyl)tin dichlorideCl2_2Sn(C6_6F5_5)2_2Use of 3.2 equiv C6_6F5_5Li
Tin tetrafluorideSnF4_4Anhydrous conditions

Comparative Analysis with Related Organotin Compounds

CompoundFormulaKey Distinction
Triphenyltin hydride(C6_6H5_5)3_3SnHLacks fluorine substituents; lower thermal stability
Tris(pentafluorophenyl)boraneB(C6_6F5_5)3_3Boron center; stronger Lewis acidity

Tris(pentafluorophenyl)phenylstannane’s hybrid electronic structure (Sn–C6_6F5_5 vs. Sn–C6_6H5_5) enables unique reactivity in cross-coupling catalysis .

Q & A

Q. Table 1: Example Synthesis Parameters

ReagentSnCl₄ : Organolithium RatioTemperature (°C)Yield (%)
C₆F₅Li1:4-78 → 2565–75

(Advanced) How does the electronic structure of the pentafluorophenyl group influence catalytic activity in stannane-mediated reactions?

Methodological Answer:
The electron-withdrawing nature of the pentafluorophenyl group enhances the Lewis acidity of the tin center, facilitating activation of substrates in catalytic cycles. For instance, in stannane dehydrocoupling reactions, the pentafluorophenyl substituent stabilizes transition states by delocalizing electron density, as demonstrated in studies using bis(pentafluorophenyl)phenothiazylborane as a frustrated Lewis pair (FLP) catalyst . Key analytical approaches include:

  • DFT calculations : To map electron density distribution and frontier molecular orbitals.
  • Kinetic studies : Compare reaction rates of pentafluorophenyl-substituted stannanes vs. phenyl analogs.
  • NMR spectroscopy : Monitor changes in chemical shifts (e.g., ¹⁹F NMR) to track electronic effects .

(Basic) What characterization techniques are essential for verifying the structure of Stannane, (pentafluorophenyl)triphenyl-?

Methodological Answer:
A multi-technique approach is required:

  • ¹H/¹⁹F/¹¹⁹Sn NMR : Confirm substitution patterns and tin coordination. For example, ¹⁹F NMR of pentafluorophenyl groups shows distinct splitting patterns due to para/meta fluorine coupling .
  • X-ray crystallography : Resolve molecular geometry (e.g., Sn–C bond lengths typically range 2.10–2.15 Å) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M⁺] at m/z 409.066 for C₂₀H₁₈O₂Sn) .
  • TGA/DSC : Assess thermal stability; decomposition onset temperatures often exceed 200°C for fluorinated stannanes .

(Advanced) How do steric effects in triphenylstannane derivatives impact their reactivity in cross-coupling reactions?

Methodological Answer:
Steric bulk from triphenyl groups can hinder substrate access to the tin center, reducing catalytic efficiency. Comparative studies using less bulky analogs (e.g., trimethylstannane) show higher turnover frequencies but lower selectivity. Strategies to mitigate steric effects include:

  • Ligand design : Introducing flexible substituents (e.g., alkyl chains) to balance steric and electronic effects.
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility and substrate diffusion.
  • Kinetic profiling : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps .

Q. Table 2: Steric vs. Electronic Effects in Stannane Catalysis

Stannane DerivativeTurnover Frequency (h⁻¹)Selectivity (%)
(C₆F₅)₃SnH12092
(C₆H₅)₃SnH8588
Me₃SnH30075

(Advanced) What mechanisms underlie the air sensitivity of pentafluorophenyl-substituted stannanes?

Methodological Answer:
The Sn–H bond in stannanes is highly susceptible to oxidation, particularly in air. Pentafluorophenyl groups exacerbate this sensitivity due to increased electrophilicity at tin. Mechanistic studies suggest:

  • Radical pathways : Initiation via homolytic Sn–H bond cleavage, followed by O₂ insertion to form Sn–O–O–Sn intermediates .
  • Preventive measures : Use of radical inhibitors (e.g., BHT) or Schlenk-line techniques under inert gas.
  • Spectroscopic evidence : EPR spectroscopy detects tin-centered radicals during decomposition .

(Basic) What safety protocols are critical when handling Stannane, (pentafluorophenyl)triphenyl-?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile tin species.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Under argon or nitrogen in amber glass vials to prevent light/air exposure .
  • Spill management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .

(Advanced) How can computational modeling guide the design of Stannane, (pentafluorophenyl)triphenyl- derivatives for material science applications?

Methodological Answer:
Density functional theory (DFT) calculations predict properties such as band gaps, charge transport, and ligand exchange kinetics. For fluorinated stannanes in optoelectronics:

  • Band structure analysis : Pentafluorophenyl groups reduce HOMO-LUMO gaps by 0.3–0.5 eV compared to phenyl analogs .
  • Molecular dynamics (MD) : Simulate packing efficiency in thin films; fluorinated derivatives exhibit higher crystallinity .

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